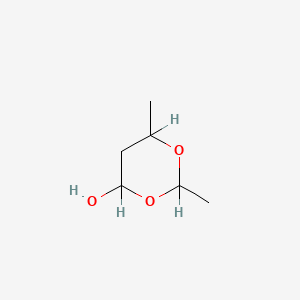

2,6-Dimethyl-1,3-dioxan-4-ol

Description

Historical Context and Fundamental Significance of 1,3-Dioxane (B1201747) Derivatives

The history of 1,3-dioxane derivatives in organic chemistry is rooted in the fundamental reaction of acetal (B89532) formation. These six-membered heterocyclic rings, containing two oxygen atoms at the 1- and 3-positions, are typically synthesized by the acid-catalyzed reaction of a 1,3-diol with an aldehyde or ketone. wikipedia.org A key synthetic route is the Prins reaction, which involves the condensation of formaldehyde (B43269) or other aldehydes with olefins. wikipedia.orgmoluch.ru

One of the most famous derivatives, 2,2-dimethyl-1,3-dioxane-4,6-dione, known as Meldrum's acid, was first synthesized in the early 20th century. chemicalbook.com However, its significance and the broader interest in 1,3-dioxanes surged from the 1980s onwards. chemicalbook.com This increased attention is due to their wide-ranging utility in synthesis.

The fundamental significance of 1,3-dioxane derivatives lies in their roles as:

Protecting Groups: They are widely used to protect 1,3-diols and carbonyl compounds (aldehydes and ketones) due to their stability against nucleophiles and bases. wikipedia.orgorganic-chemistry.org The protection can be removed under acidic conditions, often through hydrolysis or transacetalization. organic-chemistry.org This strategy has been particularly powerful in the complex field of carbohydrate chemistry for the selective manipulation of hydroxyl groups. researchgate.net

Synthetic Intermediates: The rigid, chair-like conformation of the 1,3-dioxane ring allows for a high degree of stereochemical control in reactions, making them valuable chiral building blocks and intermediates in the synthesis of complex molecules and natural products. researchgate.net For instance, the natural product Sporol contains a 1,3-dioxane ring system. wikipedia.org

Reactive Platforms: The dioxane ring can be selectively opened to yield functionalized acyclic molecules, serving as a powerful tool in fine organic synthesis. researchgate.net

Academic Research Landscape of Substituted 1,3-Dioxan-4-ols

The academic research landscape for substituted 1,3-dioxanes is diverse, extending from materials science to medicinal chemistry. Research focuses on synthesizing novel derivatives and exploring their unique properties and applications.

Modern synthetic efforts include developing efficient, metal-free, and atom-economic reactions to create these structures. thieme-connect.comdntb.gov.ua For example, a Lewis acid-catalyzed reaction between aromatic alkynes and paraformaldehyde has been reported for synthesizing 1,3-dioxane derivatives at room temperature. thieme-connect.comdntb.gov.ua

A significant area of investigation is the synthesis of derivatives with specific physical or biological properties. Researchers have synthesized liquid crystalline r-2-t-5-disubstituted c-5-cyano-1,3-dioxanes which exhibit large negative dielectric anisotropies. tandfonline.com Furthermore, there is considerable interest in the biological activity of these compounds. While much of the research into antimicrobial properties has focused on the related 1,3-dioxolanes, it highlights the potential of this class of heterocyclic acetals as scaffolds for pharmacologically active agents. researchgate.net Studies have shown that 1,3-dioxane derivatives are used in the design of new drugs and can be found in the composition of synthetic drug compounds. moluch.ruresearchgate.net

| Derivative Class | Research Focus | Example Application/Finding | Citation |

|---|---|---|---|

| 5-Cyano-1,3-dioxanes | Materials Science | Synthesis of liquid crystals with large negative dielectric anisotropies. | tandfonline.com |

| Aryl-substituted 1,3-dioxanes | Synthetic Methodology | Efficient, metal-free synthesis from aromatic alkynes and paraformaldehyde. | thieme-connect.comdntb.gov.ua |

| Carbohydrate-derived 1,3-dioxanes | Synthetic Chemistry | Used for regioselective manipulation of hydroxyl groups via ring-opening reactions. | researchgate.net |

| Various Substituted 1,3-dioxanes | Medicinal Chemistry | Used as components in the design of new drugs. | moluch.ruresearchgate.net |

Research Focus on 2,6-Dimethyl-1,3-dioxan-4-ol: Current Trends and Challenges

The primary research focus on 2,6-dimethyl-1,3-dioxan-4-ol, also known as aldoxane, is its role in toxicology as a derivative of acetaldehyde (B116499), a known carcinogen. lookchem.comnih.gov Aldoxane is readily formed by the trimerization of acetaldehyde. nih.gov

Recent studies have identified aldoxane as a key intermediate in the formation of DNA adducts. When reacted with deoxyguanosine (dG), a primary component of DNA, aldoxane forms N2-(2,6-dimethyl-1,3-dioxan-4-yl)deoxyguanosine (N2-aldoxane-dG). lookchem.comnih.gov The formation of these same adducts in reactions of acetaldehyde with dG and DNA supports the hypothesis that aldoxane is an intermediate in acetaldehyde-induced DNA damage. nih.gov

A significant challenge in studying aldoxane is its complex reactivity. Under reaction conditions, it does not simply form the N2-aldoxane-dG adduct but instead initiates a cascade of reactions, producing a variety of other aldehydes. These include 3-hydroxybutanal, 2-butenal (crotonaldehyde), and acetaldehyde itself. nih.gov These reactive aldehydes, in turn, form an array of different DNA adducts. nih.gov This complex cascade makes it difficult to isolate the specific biological effects of aldoxane from those of the other aldehydes it generates. Furthermore, research comparing aldoxane to related condensation products like paraldol (a dimer of 3-hydroxybutanal) has shown that aldoxane is less stable under certain reaction conditions, further complicating the study of its direct role in DNA adduction. nih.govresearchgate.net

Current research trends involve elucidating these complex reaction pathways to better understand the mechanisms by which acetaldehyde and its condensation products contribute to carcinogenesis. nih.gov

| Property | Value | Citation |

|---|---|---|

| Molecular Formula | C6H12O3 | nih.govechemi.com |

| Molecular Weight | 132.16 g/mol | echemi.com |

| CAS Number | 4740-77-6 | echemi.com |

| Topological Polar Surface Area | 38.7 Ų | echemi.com |

| Hydrogen Bond Donor Count | 1 | echemi.com |

| Hydrogen Bond Acceptor Count | 3 | echemi.com |

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethyl-1,3-dioxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4-3-6(7)9-5(2)8-4/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXZKNZCICKTLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC(O1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884109 | |

| Record name | 1,3-Dioxan-4-ol, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4740-77-6 | |

| Record name | 2,6-Dimethyl-1,3-dioxan-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4740-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxan-4-ol, 2,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004740776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxan-4-ol, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxan-4-ol, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethyl-1,3-dioxan-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,6 Dimethyl 1,3 Dioxan 4 Ol and Its Stereoisomers

Strategies for the Construction of the 1,3-Dioxane (B1201747) Ring System

The formation of the 1,3-dioxane core is a fundamental transformation in organic chemistry, with established and emerging methods available to construct this six-membered heterocycle.

The most conventional route to the 1,3-dioxane ring involves the cyclization of a 1,3-diol with a carbonyl compound, typically an aldehyde or a ketone. organic-chemistry.org This acetalization reaction is generally catalyzed by an acid, such as p-toluenesulfonic acid, and often requires the removal of water to drive the reaction to completion, for which a Dean-Stark apparatus is commonly employed. organic-chemistry.org

Another significant strategy is the Prins reaction, which involves the acid-catalyzed condensation of an alkene with an aldehyde. rsc.org This reaction can lead to the formation of 1,3-dioxanes, among other products, and is a powerful tool for carbon-carbon and carbon-oxygen bond formation. rsc.orgnih.gov For example, the reaction of styrene (B11656) derivatives with paraformaldehyde can yield 4-aryl-1,3-dioxane derivatives. rsc.org

Modern synthetic chemistry places a strong emphasis on environmentally benign processes. In the context of 1,3-dioxane synthesis, this has led to the development of novel catalytic systems that offer advantages such as reusability, milder reaction conditions, and higher selectivity.

Ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF6), have been used as recyclable reaction media for the synthesis of 1,3-dioxanes. rsc.org For instance, the condensation of olefins with paraformaldehyde proceeds efficiently in the presence of indium tribromide (InBr3) as a catalyst in an ionic liquid, affording high yields of the corresponding 1,3-dioxanes. rsc.org This system allows for easy recovery and reuse of the catalyst and reaction medium. rsc.org

Solid acid catalysts represent another green approach, replacing hazardous and corrosive liquid acids. Mesoporous materials like ZnAlMCM-41 have proven to be highly selective and reusable catalysts for the Prins cyclization of styrene with paraformaldehyde to produce 4-phenyl-1,3-dioxane. rsc.org Other catalysts, including boric acid and silica-supported p-toluene sulfonic acid, have also been employed for efficient dioxane synthesis under mild conditions, sometimes eliminating the need for hazardous organic solvents. heteroletters.orgresearchgate.net

| Catalyst System | Reactants | Key Features | Yield | Reference |

|---|---|---|---|---|

| InBr3 in [bmim]PF6 | Styrene, Paraformaldehyde | Recyclable ionic liquid medium, mild conditions. | 91% | rsc.org |

| ZnAlMCM-41 | Styrene, Paraformaldehyde | Reusable, ecofriendly solid acid catalyst. | High selectivity | rsc.org |

| Boric Acid (H3BO3) | Malonic Acid, Ketones | Solvent-free, short reaction times, recyclable catalyst. | up to 81% | heteroletters.org |

| Silica-supported p-TsOH | Olefins, Formaldehyde (B43269) | Heterogeneous catalyst, good yields. | Good | researchgate.net |

Regioselective and Stereoselective Synthesis of 2,6-Dimethyl-1,3-dioxan-4-ol

The presence of three chiral centers in 2,6-dimethyl-1,3-dioxan-4-ol (at positions C2, C4, and C6) means that it can exist as multiple stereoisomers. The control of the relative and absolute configuration of these centers is a significant synthetic challenge.

Achieving stereoselectivity in the synthesis of highly substituted 1,3-dioxanes requires careful selection of substrates and catalysts. Diastereoselective Prins reactions have been developed that allow for the synthesis of specific isomers. nih.gov For example, a catalytic diastereoselective Prins reaction has been used to prepare various 1,3-dioxanes from 1,3-diarylpropenes and paraformaldehyde with good yields and diastereoselectivity. nih.gov

Enantioselective methods often rely on the use of chiral catalysts or auxiliaries to guide the stereochemical outcome of the reaction. While specific enantioselective syntheses for 2,6-dimethyl-1,3-dioxan-4-ol are not extensively detailed in readily available literature, principles from related systems are applicable. For instance, enantioselective synthesis of related 1,3-dioxolane (B20135) nucleosides has been achieved by resolving chiral intermediates, a process that avoids expensive chromatography. nih.gov Domino reactions mediated by chiral organocatalysts, such as diphenylprolinol silyl (B83357) ether, have been shown to create multiple chiral centers in a single cascade with excellent enantioselectivity, a strategy that could be adapted for complex dioxane synthesis. researchgate.net

| Reaction Type | Key Reagents/Catalysts | Product Type | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Catalytic Prins Reaction | TfOH | 1,3-Dioxanes | Diastereoselective | nih.gov |

| Iodine-Catalyzed Cyclization | Iodine, Allyltrimethylsilane | trans-2,6-disubstituted-3,4-dihydropyrans | Highly Diastereoselective (trans) | nih.gov |

| Domino Michael/Henry Reaction | Diphenylprolinol silyl ether | Functionalized bicyclic systems | Excellent diastereo- and enantioselectivity | researchgate.net |

The spatial arrangement of substituents on the 1,3-dioxane ring is dictated by the reaction mechanism and thermodynamic stability of the products. The Cahn-Ingold-Prelog (CIP) system is used to assign the absolute configuration (R or S) to each chiral center. msu.edu In the 1,3-dioxane ring, substituents at positions 2, 4, and 6 can be arranged in either a cis (on the same side of the ring's plane) or trans (on opposite sides) relationship.

The stereochemical outcome of cyclization reactions is influenced by factors such as the choice of catalyst and solvent. researchgate.netrsc.org For example, investigations into 2-methyl-2-aryl-1,3-dioxanes have shown that the conformational equilibrium can favor the conformer with the bulky aryl group in an axial position. lew.roresearchgate.net The configuration of the final product in a stereoselective synthesis is often determined in a kinetic or thermodynamic protonation step or by the facial selectivity of a nucleophilic attack on a prochiral center. The ability to switch between the synthesis of different enantiomers can sometimes be achieved by simply changing the solvent system, which alters the transition state energies of the competing reaction pathways. rsc.org

Novel Synthetic Routes and Process Intensification Studies

The field of chemical synthesis is continually advancing, with a focus on developing novel routes that are more efficient, sustainable, and scalable. Process intensification (PI) is a key concept in this evolution, aiming to create substantially smaller, cleaner, and more energy-efficient technologies. osf.ioresearchgate.net PI strategies include combining multiple unit operations (like reaction and separation) into a single apparatus, using alternative energy sources, and designing novel reactors. osf.iod-nb.info

Development of Atom-Economical and Sustainable Synthetic Procedures

The synthesis of 2,6-Dimethyl-1,3-dioxan-4-ol is intrinsically linked to the self-condensation of acetaldehyde (B116499), a process that can be highly atom-economical. atamankimya.comlookchem.comnih.gov The trimerization of acetaldehyde to form this dioxane derivative represents a 100% atom-economical pathway in theory, as all atoms of the reactant are incorporated into the final product. However, the practical application of this reaction requires careful control to minimize the formation of byproducts such as aldol (B89426) and crotonaldehyde (B89634). atamankimya.comnih.gov

Sustainable approaches to the synthesis of 1,3-dioxane structures focus on the use of green catalysts and solvents. The acetalization reaction, a key step in forming the dioxane ring, has traditionally relied on soluble acid catalysts. More sustainable alternatives involve the use of solid acid catalysts, such as zeolites and acidic ion-exchange resins, which can be easily separated from the reaction mixture and potentially reused, reducing waste and simplifying purification processes. scielo.brgoogle.com

The principles of green chemistry can be applied to evaluate the sustainability of synthetic routes. Metrics such as the Environmental Factor (E-factor), which is the ratio of the mass of waste to the mass of product, are crucial in assessing the environmental impact of a chemical process. For instance, in the synthesis of related 1,3-dioxane-containing pharmaceutical intermediates, the use of green chemistry principles has been shown to significantly reduce the E-factor. scirp.org

The following table illustrates the application of green chemistry metrics in the synthesis of a Rosuvastatin intermediate containing a 1,3-dioxane moiety, highlighting the potential for similar improvements in the synthesis of 2,6-Dimethyl-1,3-dioxan-4-ol.

| Synthetic Method | Key Reaction | E-factor | Key Advantages |

|---|---|---|---|

| Traditional Method | Wittig Reaction | ~4 times higher than LAWR | Established procedure |

| Liquid-Assisted Wittig Reaction (LAWR) | Wittig Reaction | Significantly lower | Reduced solvent usage, lower waste |

Exploration of Flow Chemistry and Continuous Synthesis Platforms

The transition from batch to continuous manufacturing, utilizing flow chemistry, offers significant advantages for the synthesis of 2,6-Dimethyl-1,3-dioxan-4-ol and its stereoisomers. Flow chemistry provides enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. chemistryviews.orgnumberanalytics.comrsc.org

The aldol condensation, the fundamental reaction for producing the precursors to 2,6-Dimethyl-1,3-dioxan-4-ol, has been successfully implemented in continuous flow systems. chemistryviews.orgresearchgate.netdntb.gov.ua These systems often employ packed-bed reactors containing immobilized catalysts, which facilitates catalyst recycling and continuous product generation. The use of microreactors can further enhance heat and mass transfer, leading to more efficient and selective reactions. chemistryviews.org

While specific studies on the continuous flow synthesis of 2,6-Dimethyl-1,3-dioxan-4-ol are not abundant in the public domain, research on related 1,3-diol and dioxane structures demonstrates the feasibility and benefits of this approach. For example, a telescoped continuous flow process has been developed for the synthesis of intermediates for 1-aryl-1,3-diols, which share a similar structural motif. Furthermore, patents describe the use of fixed-bed reactors for the preparation of 1,4-dioxane-2,5-diones, showcasing the industrial interest in continuous processes for dioxane synthesis. google.com

The data below, from a study on the continuous flow synthesis of aldol condensation products, illustrates the potential for high efficiency and selectivity that could be translated to the production of 2,6-Dimethyl-1,3-dioxan-4-ol precursors.

| Catalyst | Reaction | Platform | Key Findings |

|---|---|---|---|

| Immobilized Proline | Asymmetric Aldol Reaction | Microfluidic Reactor | High conversion and selectivity, long-term stability (up to 144 hours). chemistryviews.org |

| Ternary Hydrotalcites | Aldol Condensation of Furfural | Continuous Flow Reactor | Demonstrated catalytic efficiency and selectivity in a continuous setup. researchgate.netdntb.gov.ua |

| Mechanochemical Approach | Various Organic Transformations including Aldol Condensation | Screw Reactor | Solvent-free or minimal solvent conditions, high efficiency. rsc.org |

Chemical Reactivity and Transformation Mechanisms of 2,6 Dimethyl 1,3 Dioxan 4 Ol

Reactions Involving the Hydroxyl Group

The hydroxyl group is a key functional group in 2,6-dimethyl-1,3-dioxan-4-ol, dictating much of its reactivity. This section explores derivatization reactions, oxidation and reduction pathways, and nucleophilic substitution at the hydroxyl-bearing carbon.

Esterification and Etherification Reactions for Derivatization

Esterification of 2,6-dimethyl-1,3-dioxan-4-ol can be achieved through reaction with acylating agents. For instance, its reaction with acetic anhydride (B1165640) in the presence of pyridine (B92270) yields 2,6-dimethyl-1,3-dioxan-4-ol acetate (B1210297). nih.gov This derivative is noted to be incompatible with strong acids and bases. chemicalbook.com

Etherification reactions also provide a route for derivatization. While specific examples for 2,6-dimethyl-1,3-dioxan-4-ol are not extensively detailed in the provided results, the general reactivity of alcohols suggests that ether formation is a feasible transformation under appropriate conditions, such as using the Williamson ether synthesis.

Table 1: Derivatization Reactions of 2,6-Dimethyl-1,3-dioxan-4-ol

| Reaction Type | Reagent | Product | Reference |

|---|---|---|---|

| Esterification | Acetic Anhydride | 2,6-Dimethyl-1,3-dioxan-4-ol acetate | nih.gov |

Oxidation and Reduction Pathways of the Alcohol Functionality

The alcohol functionality of 2,6-dimethyl-1,3-dioxan-4-ol can undergo both oxidation and reduction. Oxidation can lead to the formation of ketones or carboxylic acids, depending on the reagents and reaction conditions.

Reduction of the hydroxyl group is also a possible transformation. In the context of related processes, any remaining 2,6-dimethyl-1,3-dioxan-4-ol in a system undergoing hydrogenation with catalysts like Raney nickel can be reduced to 2,4-dimethyl-1,3-dioxane. atamankimya.com

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon

Nucleophilic substitution at the carbon atom bearing the hydroxyl group is a potential reaction pathway. rsc.org For this to occur, the hydroxyl group typically needs to be converted into a better leaving group, for instance, by protonation or conversion to a sulfonate ester. The stability of the resulting carbocation or the accessibility of the carbon for an SN2 attack would influence the reaction's feasibility and outcome.

Ring-Opening and Ring-Closure Reactions of the 1,3-Dioxane (B1201747) Core

The 1,3-dioxane ring of 2,6-dimethyl-1,3-dioxan-4-ol is susceptible to both ring-opening and ring-closure reactions, particularly under acidic conditions. These reactions are often equilibria involving acyclic intermediates.

Acid-Catalyzed Hydrolysis and Equilibrium with Acyclic Forms

Under acidic conditions, 2,6-dimethyl-1,3-dioxan-4-ol can undergo hydrolysis. google.com This process involves the protonation of the ring oxygens, followed by ring-opening to form acyclic or other cyclic species. The compound exists in equilibrium with its open-chain tautomer. acs.org The stability of 1,3-dioxan-4-ol (B14599332) structures can be temperature-sensitive, with decomposition and elimination of aldol (B89426) products occurring at higher temperatures. aalto.fi

The formation of 2,6-dimethyl-1,3-dioxan-4-ol itself is a result of the self-condensation of acetaldehyde (B116499), where the conversion is limited because the product readily forms from the reaction of aldol and acetaldehyde. atamankimya.com This indicates a dynamic equilibrium between the cyclic and acyclic forms.

Degradation Pathways and Formation of Secondary Chemical Species

The degradation of 2,6-dimethyl-1,3-dioxan-4-ol can lead to a variety of secondary chemical species. It is known to be a trimer of acetaldehyde and can decompose back to acetaldehyde. acs.orgcapes.gov.br Under certain reaction conditions, a cascade of aldehydes can be produced, including 3-hydroxybutanal and crotonaldehyde (B89634). capes.gov.brnih.gov

In reactions with deoxyguanosine, 2,6-dimethyl-1,3-dioxan-4-ol was found to produce not only the expected adduct but also an array of other adducts resulting from the formation of these secondary aldehydes. nih.gov This highlights the complex degradation pathways of the parent molecule. The decomposition can be difficult to control, as it is challenging to break down 2,6-dimethyl-1,3-dioxan-4-ol into aldol without simultaneous dehydration to crotonaldehyde. atamankimya.com

Table 2: Secondary Species from the Degradation of 2,6-Dimethyl-1,3-dioxan-4-ol

| Precursor | Secondary Species | Reference |

|---|---|---|

| 2,6-Dimethyl-1,3-dioxan-4-ol | Acetaldehyde | acs.orgcapes.gov.br |

| 2,6-Dimethyl-1,3-dioxan-4-ol | 3-Hydroxybutanal | capes.gov.brnih.gov |

| 2,6-Dimethyl-1,3-dioxan-4-ol | Crotonaldehyde | atamankimya.comcapes.gov.brnih.gov |

Reactions of the Methyl Substituents and Dioxane Ring Framework

The chemical behavior of 2,6-Dimethyl-1,3-dioxan-4-ol is characterized by the reactivity of its core dioxane structure and the influence of its methyl and hydroxyl substituents. The heterocyclic ring, a cyclic hemiacetal, is prone to ring-opening reactions, while the alkyl groups, though generally stable, can be involved in specific transformations.

Functionalization of Alkyl Side Chains

Direct functionalization of the unactivated C-H bonds of the methyl groups at positions C2 and C6 of the 2,6-Dimethyl-1,3-dioxan-4-ol molecule is a chemically challenging process that typically requires harsh reaction conditions. Consequently, the synthesis of derivatives with modified side chains often relies on building the dioxane ring from precursors that already contain the desired functional groups. However, studies on related 1,3-dioxane structures illustrate methods for side-chain extension and modification, which provide insight into potential synthetic pathways.

One common strategy involves the modification of a pre-existing functional group on the side chain. For instance, in the synthesis of a key intermediate for atorvastatin, a formyl group on a dioxane ring undergoes a Henry reaction with nitromethane. researchgate.net The resulting nitroaldol is acetylated and then reduced with sodium borohydride (B1222165) to yield a nitroethyl side chain, which is subsequently hydrogenated to the target aminoethyl group. researchgate.net Another example of side-chain modification is one-carbon homologation through cyanation. acs.org In a multi-step synthesis, a primary alcohol on a dioxane side chain can be converted to a sulfonate, which is then displaced by a cyanide nucleophile to extend the carbon chain. acs.org

These examples, while not performed directly on 2,6-Dimethyl-1,3-dioxan-4-ol, demonstrate established chemical transformations that can be applied to functionalized analogues to achieve diverse side chains on the 1,3-dioxane framework.

Table 1: Examples of Side-Chain Functionalization Reactions on 1,3-Dioxane Scaffolds

| Starting Dioxane Derivative | Reagents | Reaction Type | Product Side Chain | Ref |

|---|---|---|---|---|

| tert-butyl [(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl] acetate | 1. Nitromethane 2. Acetic anhydride 3. Sodium borohydride 4. Catalytic Hydrogenation | Henry Reaction, Acetylation, Reduction, Hydrogenation | -CH₂CH₂NH₂ (Aminoethyl) | researchgate.net |

Electrophilic and Nucleophilic Attacks on the Dioxane Ring System

The 1,3-dioxane ring system exhibits characteristic reactivity patterns, being generally stable under basic, oxidative, and reductive conditions but susceptible to cleavage under acidic conditions. thieme-connect.de The reactivity of 2,6-Dimethyl-1,3-dioxan-4-ol is significantly influenced by its hemiacetal structure at the C4 position.

Electrophilic Attack

The dioxane ring is labile towards Brønsted and Lewis acids. thieme-connect.de Electrophilic attack, typically by a proton, initiates the cleavage of the ring. The mechanism involves the protonation of one of the ring's oxygen atoms, which acts as a Lewis base. This step forms a good leaving group and facilitates the scission of the adjacent C-O bond, leading to the formation of an oxocarbenium ion. This intermediate can then be trapped by a nucleophile or undergo further reactions. This acid-catalyzed lability is a cornerstone of the use of dioxanes as protecting groups for 1,3-diols and carbonyl compounds, as they can be readily removed under acidic conditions. thieme-connect.de

Nucleophilic Attack

Direct nucleophilic attack on the saturated carbon atoms of the dioxane ring is not a favored process. Instead, the reactivity of 2,6-Dimethyl-1,3-dioxan-4-ol towards nucleophiles is governed by its existence in a dynamic equilibrium. As a cyclic hemiacetal, it can undergo ring-chain tautomerism to form its corresponding open-chain hydroxy aldehyde, 3-hydroxybutanal. acs.org This equilibrium is significant because the open-chain tautomer contains a highly electrophilic aldehyde carbonyl group, which serves as the primary site for nucleophilic attack.

A well-documented example of this reactivity is the reaction of 2,6-Dimethyl-1,3-dioxan-4-ol (also known as aldoxane) with the nucleoside deoxyguanosine (dG). acs.orgcapes.gov.br Research has shown that aldoxane reacts with dG to form diastereomers of N²-(2,6-dimethyl-1,3-dioxan-4-yl)deoxyguanosine. acs.orgcapes.gov.brnih.gov This reaction proceeds through the open-chain 3-hydroxybutanal, which reacts with the exocyclic amino group of guanine. acs.org The formation of these adducts supports the hypothesis that aldoxane, which is readily formed from the trimerization of acetaldehyde, is a key intermediate in the formation of certain DNA adducts by the carcinogen acetaldehyde. acs.orgcapes.gov.brnih.gov

Under the reaction conditions, aldoxane can also exist in equilibrium with acetaldehyde and crotonaldehyde (formed via dehydration of 3-hydroxybutanal). acs.org These aldehydes are also reactive towards nucleophiles, leading to the formation of a complex mixture of adducts when aldoxane is reacted with dG or DNA. acs.orgnih.gov

Table 2: Major Products from the Reaction of 2,6-Dimethyl-1,3-dioxan-4-ol (Aldoxane) with Deoxyguanosine (dG)

| Reactant | Adduct Product | Description | Ref |

|---|---|---|---|

| Aldoxane (via 3-hydroxybutanal) | N²-(2,6-dimethyl-1,3-dioxan-4-yl)dG | Diastereomeric adducts formed via reaction of the open-chain tautomer with dG. | acs.orgcapes.gov.brnih.gov |

| Acetaldehyde (from Aldoxane equilibrium) | N²-ethylidene-dG | Product of direct reaction between acetaldehyde and dG. | nih.gov |

Conformational Analysis and Stereochemistry of 2,6 Dimethyl 1,3 Dioxan 4 Ol

Theoretical Frameworks for 1,3-Dioxane (B1201747) Conformations

The 1,3-dioxane ring, like cyclohexane, is not planar and adopts several non-planar conformations to relieve ring strain. The presence of two oxygen atoms in the ring, with C-O bond lengths being shorter than C-C bonds, influences the geometry and energy landscape of these conformers compared to cyclohexane. thieme-connect.de

The 1,3-dioxane ring primarily exists in a chair conformation, which is the global minimum on its potential energy surface. researchgate.netresearchgate.net This preference is due to the minimization of both torsional and steric strain. In this conformation, all bond angles are close to the ideal tetrahedral angle.

Other higher-energy conformations include the twist-boat (or twist) and boat forms. Quantum-chemical studies have identified two distinct twist conformers, the 1,4-twist and the 2,5-twist, as local energy minima. researchgate.net The boat conformation itself is generally not a stable minimum but rather a transition state. The half-chair conformation is also typically a transition state on the pathway of conformational interconversion. researchgate.net

The energy difference between the chair and the flexible forms (twist-boat) is significant. For the parent 1,3-dioxane, the chair conformer is considerably more stable than the twist conformers. researchgate.net The presence of substituents, as in 2,6-dimethyl-1,3-dioxan-4-ol, further influences the relative stabilities of these conformations, particularly due to steric interactions such as 1,3-diaxial interactions. thieme-connect.de Consequently, substituents on the 1,3-dioxane ring, especially at the C2 position, have a strong preference for the equatorial orientation to avoid steric clashes with axial substituents at C4 and C6. thieme-connect.de

Computational quantum chemistry provides powerful tools for investigating the conformational landscape of 1,3-dioxane systems. Methods such as ab initio molecular orbital theory and Density Functional Theory (DFT) are employed to calculate the structural parameters and relative energies of different conformers. researchgate.net These calculations can predict conformational enthalpies (ΔH), entropies (ΔS), and Gibbs free energies (ΔG), allowing for the determination of conformational equilibria and the energy barriers separating different conformers. researchgate.net

Studies on the parent 1,3-dioxane have shown the chair conformer to be substantially more stable than the 2,5-twist conformer by 4.67–5.19 kcal/mol, depending on the level of theory used. researchgate.net The 1,4-twist conformer is, in turn, higher in energy than the 2,5-twist conformer. researchgate.net These computational models can map the potential energy surface (PES) and identify the pathways for conformational isomerization, for example, from an equatorial chair to an axial chair conformer. researchgate.net DFT calculations have also proven effective in corroborating experimental data regarding the stability of different conformations in solution. nih.govresearchgate.net

| Conformer | Relative Energy (kcal/mol) - HF researchgate.net | Relative Energy (kcal/mol) - DFT researchgate.net |

|---|---|---|

| Chair | 0.00 | 0.00 |

| 2,5-Twist | 4.67 ± 0.31 | 5.19 ± 0.8 |

| 1,4-Twist | 6.03 ± 0.19 | 6.19 ± 0.8 |

Experimental Elucidation of Stereochemistry and Conformation

Experimental techniques are essential for validating theoretical predictions and providing definitive assignments of the stereochemistry and preferred conformations of 2,6-dimethyl-1,3-dioxan-4-ol and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying the solution-state structure and dynamics of 1,3-dioxane systems. Both ¹H and ¹³C NMR spectroscopy have been used to identify 2,6-dimethyl-1,3-dioxan-4-ol (also known as aldoxane) as a key intermediate formed from acetaldehyde (B116499) in aqueous solutions. acs.orgacs.org

For substituted 1,3-dioxanes, high-field NMR experiments are used to deduce the stereochemistry. researchgate.net Key NMR parameters such as chemical shifts and nuclear Overhauser effects (NOE) provide information about the spatial proximity of atoms. Crucially, vicinal proton-proton coupling constants (³JHH) are highly dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. This relationship allows for the determination of the ring's conformation and the axial or equatorial orientation of its substituents. researchgate.net By analyzing these coupling constants, it is possible to determine the equilibrium position between different chair conformers and calculate the Gibbs conformational energies (ΔG°) of the substituents. researchgate.net

| Coupling Protons | Typical Dihedral Angle | Expected ³JHH (Hz) |

|---|---|---|

| Axial - Axial | ~180° | 10 - 13 |

| Axial - Equatorial | ~60° | 2 - 5 |

| Equatorial - Equatorial | ~60° | 1 - 3 |

Single-crystal X-ray crystallography provides unambiguous, high-resolution structural data for molecules in the solid state. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles.

While a crystal structure for 2,6-dimethyl-1,3-dioxan-4-ol itself is not detailed in the provided context, analysis of its derivatives offers significant insight. For instance, the X-ray structure of 2,6-dimethyl-N-(2-methylphenyl)-1,3-dioxan-4-amine, a closely related compound, confirms that the 1,3-dioxane ring adopts a chair conformation in the crystal lattice. nih.gov Such analyses provide definitive proof of the preferred conformation in the solid state. It is important to note, however, that crystal packing forces can sometimes stabilize a conformation that is not the most stable one in solution. researchgate.net Other studies on different 1,3-dioxane derivatives have revealed alternative conformations, such as a half-boat, depending on the substitution pattern and intermolecular interactions within the crystal. researchgate.net

Diastereomeric and Enantiomeric Purity Assessment

The molecule 2,6-dimethyl-1,3-dioxan-4-ol possesses three chiral centers at carbons C2, C4, and C6. This leads to the possibility of 2³ = 8 stereoisomers, which exist as four pairs of enantiomers. These pairs of enantiomers are diastereomeric with respect to each other. The synthesis of such compounds, often through the acetalization of a 1,3-diol with an aldehyde, can result in a mixture of diastereomers (e.g., cis and trans isomers). researchgate.net

The assessment of diastereomeric and enantiomeric purity is critical for characterizing the compound fully. The ratio of diastereomers in a product mixture can often be determined using techniques such as gas chromatography-mass spectrometry (GC-MS) or NMR spectroscopy. researchgate.net These ratios can provide valuable information on the thermodynamic stabilities of the different isomers.

To determine the enantiomeric purity (or enantiomeric excess, ee) of a specific diastereomer, chiral separation techniques are required. Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase are standard methods for separating and quantifying enantiomers. This allows for the precise determination of the composition of the stereoisomeric mixture, which is fundamental for applications where specific stereoisomers may have distinct properties or activities.

Chiral Separation Techniques for Isomer Analysis

The separation of the various stereoisomers of 2,6-Dimethyl-1,3-dioxan-4-ol is a prerequisite for their individual characterization and for determining the absolute configuration of each. Chromatographic methods, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs), are the primary tools for this purpose. nih.gov

Gas Chromatography (GC)

Chiral GC is a powerful technique for separating volatile enantiomers and diastereomers. The method relies on the differential interaction between the chiral analytes and a chiral stationary phase, which is typically a derivatized cyclodextrin (B1172386) coated onto a capillary column. gcms.cz For a compound like 2,6-Dimethyl-1,3-dioxan-4-ol, which possesses moderate volatility, GC is a highly suitable analytical approach. The separation of enantiomers of a related compound, 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, has been successfully achieved using a GC column with a stationary phase composed of 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin. nih.gov This precedent suggests that cyclodextrin-based columns would be effective for resolving the isomers of 2,6-Dimethyl-1,3-dioxan-4-ol.

Method development for this compound would involve screening various derivatized cyclodextrin phases to find the one offering the best selectivity.

| Chiral Stationary Phase (CSP) Type | Common Derivatives | Potential Utility |

|---|---|---|

| β-Cyclodextrin | Permethylated, 2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl, Trifluoroacetylated | Broad applicability for separating chiral alcohols, ethers, and cyclic compounds. gcms.cznih.gov |

| γ-Cyclodextrin | Octakis(2,3-di-O-methyl-6-O-sulfo), Octakis(6-O-sulfo) | Offers different selectivity due to a larger cavity size, potentially useful for resolving specific diastereomers. nih.govsigmaaldrich.com |

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another indispensable technique for the analytical and preparative separation of stereoisomers. phenomenex.com It is particularly useful for less volatile compounds or when larger quantities of a purified isomer are required. The most common approach involves the use of CSPs based on polysaccharides, such as derivatized cellulose (B213188) or amylose. nih.gov These phases can resolve a vast range of chiral compounds through a combination of interactions including hydrogen bonding, dipole-dipole interactions, and inclusion complexing. sigmaaldrich.com The separation of various 1,3-dioxolane (B20135) derivatives has been accomplished using an amylose-based column, highlighting the utility of polysaccharide phases for this class of compounds. nih.gov

A screening approach using several columns with different polysaccharide derivatives under various mobile phase conditions (normal-phase, polar organic, and reversed-phase) would be a standard strategy to develop a separation method for the isomers of 2,6-Dimethyl-1,3-dioxan-4-ol.

| Chiral Stationary Phase (CSP) Type | Common Derivatives | Typical Mobile Phases |

|---|---|---|

| Cellulose-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol, Acetonitrile, Methanol hplc.eu |

| Amylose-based | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol, Acetonitrile/Methanol nih.govhplc.eu |

| Cyclodextrin-based | β-cyclodextrin derivatives | Methanol/Water, Acetonitrile/Aqueous buffers sigmaaldrich.com |

Chiroptical Methods for Absolute Configuration Determination

Once an individual stereoisomer of 2,6-Dimethyl-1,3-dioxan-4-ol has been isolated, its absolute configuration (the actual 3D arrangement of its atoms, e.g., R/S designation at each chiral center) must be determined. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with polarized light, is a primary method for this purpose. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are two such powerful, non-destructive techniques. rsc.org

The modern approach involves a synergistic combination of experimental measurement and quantum chemical calculation. nih.gov The experimental VCD or ECD spectrum of the purified isomer is recorded and then compared with the theoretically predicted spectra for all possible configurations (e.g., the (2R,4R,6R) isomer, the (2S,4R,6R) isomer, etc.). A definitive match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration. researchgate.net

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized light in the infrared region, corresponding to molecular vibrations. A key advantage of VCD is that virtually all chiral molecules have a VCD spectrum, regardless of whether they contain a UV-absorbing chromophore. rsc.org The analysis of a structurally related compound, (3S,6S)-3,6-Dimethyl-1,4-dioxane-2,5-dione, has demonstrated the successful application of VCD in assigning the absolute configuration of a substituted dioxane ring system by comparing experimental spectra with those calculated using density functional theory (DFT). acs.org The hydroxyl group in 2,6-Dimethyl-1,3-dioxan-4-ol would also provide a sensitive probe for VCD analysis, as OH-stretching vibrations can give rise to distinct chiroptical signals influenced by the supramolecular structure. nih.gov

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of circularly polarized light in the ultraviolet-visible (UV-Vis) region, which is associated with electronic transitions. daneshyari.com The application of ECD requires the presence of a chromophore within the molecule. nih.gov In its native form, 2,6-Dimethyl-1,3-dioxan-4-ol lacks a strong chromophore, as saturated ether and alcohol functionalities absorb only in the far UV range. However, the absolute configuration could still be determined by ECD following chemical derivatization of the hydroxyl group to introduce a suitable chromophore, such as a benzoate (B1203000) or naphthoate ester. This approach, known as the exciton (B1674681) chirality method, can produce strong and easily interpretable ECD signals. nih.gov

| Step | Description | Details |

|---|---|---|

| 1. Isomer Isolation | Obtain a pure sample of a single stereoisomer. | Utilizes chiral GC or HPLC as described in section 4.3.1. |

| 2. Conformational Analysis | Computationally determine the stable conformations of a chosen configuration (e.g., 2R,4R,6R). | Performed using molecular mechanics or DFT calculations. nih.gov |

| 3. Spectral Calculation | Calculate the theoretical VCD or ECD spectrum for the chosen configuration. | Spectra are predicted for each stable conformer and then averaged based on their calculated Boltzmann population. researchgate.net |

| 4. Experimental Measurement | Record the experimental VCD or ECD spectrum of the isolated isomer in solution. | The choice of solvent is critical and must be consistent with the calculations. |

| 5. Comparison and Assignment | Compare the experimental spectrum with the calculated spectrum. | If the spectra match, the absolute configuration of the isolated isomer is that of the calculated molecule. If they are mirror images, the configuration is opposite. |

Advanced Spectroscopic and Analytical Methodologies for Characterization of 2,6 Dimethyl 1,3 Dioxan 4 Ol

High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of 2,6-Dimethyl-1,3-dioxan-4-ol, providing an accurate mass measurement that confirms its molecular formula. The exact mass of 2,6-Dimethyl-1,3-dioxan-4-ol (C₆H₁₂O₃) is 132.078644241 Da. lookchem.com This precision allows for the unambiguous determination of its elemental composition.

In addition to the molecular ion peak, mass spectrometry provides critical structural information through the analysis of fragmentation patterns. While the molecular ion (M⁺) peak for similar 1,3-dioxan-4-ols can be of low intensity or absent, the protonated molecule [M+H]⁺ is readily observed using soft ionization techniques like Electrospray Ionization (ESI). google.comrsc.org The fragmentation of the parent molecule yields a characteristic set of ions that helps in elucidating the structure. Common fragmentation pathways for related 2,6-disubstituted-1,3-dioxan-4-ols include the loss of substituents, ring cleavage, and dehydration. google.com

Table 1: Predicted HRMS Fragmentation Data for 2,6-Dimethyl-1,3-dioxan-4-ol

| m/z (Predicted) | Formula | Description of Loss from Parent Ion (C₆H₁₂O₃) |

|---|---|---|

| 117.0551 | C₅H₉O₃ | Loss of a methyl group (-CH₃) |

| 114.0681 | C₆H₁₀O₂ | Loss of water (-H₂O) |

| 88.0524 | C₄H₈O₂ | Cleavage of the dioxane ring |

| 73.0290 | C₃H₅O₂ | Fragment containing the C4-O-C2 portion |

This table is generated based on typical fragmentation patterns observed for similar dioxane structures. google.com

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of 2,6-Dimethyl-1,3-dioxan-4-ol, including the determination of its relative stereochemistry. nih.gov The molecule exists as different stereoisomers (diastereomers) depending on the relative orientations of the methyl groups at positions C2 and C6 and the hydroxyl group at C4. These isomers can be distinguished by NMR, as the chemical shifts and spin-spin coupling constants are highly sensitive to the local geometric environment. researchgate.net

One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the protons and carbons. uobasrah.edu.iq For a definitive assignment, multidimensional NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. It would be used to trace the proton connectivity within the dioxane ring and the methyl substituents. ggu.ac.in

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s). researchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for 2,6-Dimethyl-1,3-dioxan-4-ol

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Description |

|---|---|---|---|

| H2 | ~4.7-5.0 | Quartet (q) | Proton on C2, coupled to C2-CH₃ |

| H4 | ~4.0-4.3 | Multiplet (m) | Proton on C4, coupled to C5 protons |

| H5 | ~1.5-2.0 | Multiplet (m) | Methylene (B1212753) protons on C5 |

| H6 | ~3.8-4.1 | Multiplet (m) | Proton on C6, coupled to C6-CH₃ and C5 protons |

| C2-CH₃ | ~1.2-1.4 | Doublet (d) | Methyl protons at C2 |

| C6-CH₃ | ~1.1-1.3 | Doublet (d) | Methyl protons at C6 |

Note: Predicted values are based on general principles and data for similar dioxane structures. rsc.orgresearchgate.net The exact shifts and coupling constants would differ for each stereoisomer.

Table 3: Predicted ¹³C NMR Chemical Shifts for 2,6-Dimethyl-1,3-dioxan-4-ol

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~98-102 |

| C4 | ~60-65 |

| C5 | ~35-40 |

| C6 | ~65-70 |

| C2-CH₃ | ~20-23 |

Note: Predicted values are based on general principles and data for similar dioxane structures. rsc.orgacs.org

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum is dominated by a strong, broad absorption band corresponding to the O-H stretching vibration of the hydroxyl group. google.com The C-H stretching vibrations of the methyl and methylene groups appear in the region just below 3000 cm⁻¹. The fingerprint region contains a series of complex and often strong absorptions corresponding to C-O and C-C stretching and various bending modes, which are characteristic of the 1,3-dioxane (B1201747) ring system. google.comwiley-vch.de

Raman spectroscopy provides complementary information. While the O-H stretch is typically a weak band in Raman, the C-H and C-C stretching vibrations, as well as the skeletal vibrations of the ring, often give rise to strong Raman signals. cas.cz Theoretical calculations using Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and aid in the assignment of the observed experimental bands to specific normal modes. researchgate.netresearchgate.net

Table 4: Characteristic Vibrational Bands for 2,6-Dimethyl-1,3-dioxan-4-ol

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique | Intensity |

|---|---|---|---|

| ~3400 | O-H stretch | IR | Strong, Broad |

| 2980-2930 | C-H stretch (asymmetric) | IR, Raman | Strong |

| 2900-2850 | C-H stretch (symmetric) | IR, Raman | Medium-Strong |

| 1470-1450 | C-H bend (scissoring, asymmetric) | IR | Medium |

| 1380-1370 | C-H bend (symmetric) | IR | Medium |

| 1200-1000 | C-O stretch (ring) | IR | Strong |

Note: Frequencies are based on data for analogous 1,3-dioxan-4-ol (B14599332) structures. google.comgoogle.com

Chromatographic Techniques for Purity and Isomeric Composition (e.g., GC-MS, LC-NMR)

Chromatographic techniques are essential for assessing the purity of 2,6-Dimethyl-1,3-dioxan-4-ol and for separating its various stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique well-suited for the analysis of volatile and semi-volatile compounds like 2,6-Dimethyl-1,3-dioxan-4-ol. wiley.com In this method, the sample is vaporized and separated based on boiling point and polarity on a capillary column. The separated components then enter a mass spectrometer for detection and identification. derpharmachemica.com This technique is particularly useful for separating the diastereomers of the compound, which often exhibit slightly different retention times. google.com It can simultaneously provide information on purity and the identity of any impurities present. mdpi.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): For more complex mixtures or for non-volatile derivatives, Liquid Chromatography (LC) is the separation method of choice. kyoto-u.ac.jp The hyphenation of LC with NMR spectroscopy (LC-NMR) is a highly advanced technique that provides on-line structural elucidation of separated components. sumitomo-chem.co.jp Following separation by an HPLC system, the eluent flows through a specialized NMR flow cell, where NMR spectra of the individual components can be acquired. This is particularly valuable when analyzing reaction mixtures, such as the products formed from the reaction of 2,6-Dimethyl-1,3-dioxan-4-ol with biomolecules, where multiple isomers and adducts may be present. nih.govkyoto-u.ac.jp The technique allows for the direct and unambiguous structural confirmation of each separated peak without the need for manual fraction collection and subsequent analysis. sumitomo-chem.co.jp

Theoretical and Computational Studies of 2,6 Dimethyl 1,3 Dioxan 4 Ol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects.

Density Functional Theory (DFT) and ab initio quantum chemistry methods are cornerstones of modern computational chemistry, used to model the electronic structure of molecules. researchgate.netijcce.ac.ir Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net DFT, a computationally efficient alternative, calculates the electronic structure based on the electron density. ijcce.ac.iracs.org

Studies on the parent 1,3-dioxane (B1201747) molecule have employed these methods extensively. For instance, ab initio molecular orbital theory and DFT methods like B3LYP with basis sets such as 6-31G(d) have been used to investigate the structural parameters and energy differences between conformers of 1,3-dioxane. researchgate.net Similar methods have been applied to substituted dioxanes, such as 2,5-dimethyl-1,3-dioxane (B14706944) and 5-alkyl-1,3-dioxanes, to explore their potential energy surfaces and conformational isomerization pathways. researchgate.netresearchgate.net These approaches allow for a detailed understanding of how substituents influence the geometry and stability of the dioxane ring, which is directly applicable to the analysis of 2,6-Dimethyl-1,3-dioxan-4-ol.

Theoretical calculations are highly effective at predicting the three-dimensional geometry and relative stabilities of different molecular conformations. For the 1,3-dioxane ring system, the "chair" conformation is the most stable, analogous to cyclohexane. researchgate.net However, other higher-energy "twist" or "boat" conformers also exist on the potential energy surface.

Computational studies on 1,3-dioxane have quantified the energy differences between these forms. The chair conformer is significantly more stable than the 2,5-twist conformer by approximately 5.19 kcal/mol according to DFT calculations. researchgate.net The 1,4-twist conformer is about 1.0 kcal/mol higher in energy than the 2,5-twist form. researchgate.net

| Conformer | Method | Relative Energy (kcal/mol) |

|---|---|---|

| Chair | DFT (B3LYP) | 0.00 (most stable) |

| 2,5-Twist | DFT (B3LYP) | 5.19 ± 0.8 |

| 1,4-Twist | DFT (B3LYP) | ~6.19 |

| Chair | HF | 0.00 (most stable) |

| 2,5-Twist | HF | 4.67 ± 0.31 |

| 1,4-Twist | HF | 6.03 ± 0.12 |

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of molecular motion and conformational changes. researchgate.net MD studies on 1,3-dioxane have shown that at room temperature, the flexible twist conformers readily convert into the more stable chair conformation. researchgate.net

For 2,6-Dimethyl-1,3-dioxan-4-ol, MD simulations would be invaluable for several reasons:

Conformational Dynamics: To observe the transitions between different chair and twist conformations and to understand the flexibility of the ring.

Solvent Effects: To model how solvent molecules, particularly water, interact with the hydroxyl group. This would involve simulating the formation and breaking of hydrogen bonds between the -OH group and the solvent, which dictates the molecule's solubility and reactivity in solution.

Rotational Barriers: In related systems, DFT molecular dynamics has been used to determine the energy barriers for the rotation of specific molecular fragments. researchgate.net A similar approach could quantify the rotational dynamics of the methyl and hydroxyl groups on the 2,6-Dimethyl-1,3-dioxan-4-ol ring.

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry can map out the entire pathway of a chemical reaction, identifying intermediates and the high-energy transition states that connect them. cecam.orgacs.org DFT calculations are frequently used to determine the activation barriers for reactions, which helps in predicting reaction feasibility and rates. acs.orgacs.org

The compound 2,6-Dimethyl-1,3-dioxan-4-ol is known to form from the self-condensation of acetaldehyde (B116499) and is implicated in reactions with biological molecules like DNA. atamankimya.comatamanchemicals.comnih.gov Computational modeling could elucidate these processes:

Formation Mechanism: The reaction pathway for the formation of 2,6-Dimethyl-1,3-dioxan-4-ol from acetaldehyde could be modeled to understand each step, from the initial aldol (B89426) condensation to the final ring closure.

Reactivity: The reaction of the molecule with nucleophiles, such as the amino groups in DNA bases, could be simulated. nih.gov Such calculations would predict the most likely sites of reaction and the stability of the resulting products (adducts), providing insight into its biological activity.

In Silico Design and Screening of Novel Dioxane Analogs

In silico (computational) methods are now a standard part of modern drug discovery and materials science, allowing for the design and virtual screening of novel molecules before they are synthesized in the lab. researchgate.net This approach saves significant time and resources.

The dioxane scaffold appears in many molecules designed for specific biological or chemical purposes.

Therapeutic Agents: Researchers have designed and synthesized dioxane-fused coumarins, using computational tools to predict their pharmacokinetic profiles and biosafety. researchgate.net Other work has focused on creating analogs of complex molecules for use as kinase inhibitors, where in silico studies help validate the design. mdpi.com

Antiviral Agents: In the development of antiviral drugs, computational methods like free energy perturbation have been used to design nucleoside analogs, with synthesis often carried out in solvents like 1,4-dioxane. nih.gov

Applications of 2,6 Dimethyl 1,3 Dioxan 4 Ol in Materials Science and Organic Synthesis

Role as a Synthetic Intermediate or Chiral Building Block

2,6-Dimethyl-1,3-dioxan-4-ol serves as a crucial intermediate in various synthetic pathways, primarily stemming from its identity as a trimer of acetaldehyde (B116499). acs.org Its structure, a six-membered dioxane ring, can be manipulated to yield a variety of other valuable organic compounds.

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of 2,6-dimethyl-1,3-dioxan-4-ol allows it to be a precursor for more complex molecular architectures. For instance, it is involved in the synthesis of 1,3-butanediol, where aldol (B89426), formed from acetaldehyde, combines with another acetaldehyde molecule to yield 2,6-dimethyl-1,3-dioxan-4-ol. atamankimya.comatamanchemicals.com This intermediate can then be processed further, although its stability presents challenges, as it is difficult to decompose it back to aldol without dehydration to crotonaldehyde (B89634). atamankimya.comatamanchemicals.com

Furthermore, derivatives of 1,3-dioxane (B1201747) are key intermediates in the synthesis of significant pharmaceutical compounds. For example, tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate is a crucial chiral precursor for atorvastatin, a widely used cholesterol-lowering drug. researchgate.net Similarly, other substituted 1,3-dioxane structures are used in the synthesis of quinolin-4-ol derivatives, which have been investigated as precursors for antitumor agents. iucr.org The synthesis of complex natural products like (+)-ieodomycins A and B also utilizes 1,3-dioxane-containing intermediates. acs.org

The table below summarizes some key reactions where 2,6-dimethyl-1,3-dioxan-4-ol or its derivatives act as precursors.

| Precursor | Reaction Type | Product Class | Reference |

| 2,6-Dimethyl-1,3-dioxan-4-ol | Reduction | 1,3-Butanediol | atamankimya.comatamanchemicals.com |

| tert-Butyl [(4R,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate | Henry Reaction | Atorvastatin Intermediate | researchgate.net |

| 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-diones | Thermal Cracking | Quinolin-4-ol derivatives | iucr.org |

| 2-((4R,6R)-6-((E)-4-Iodo-3-methylbut-3-en-1-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetonitrile | Cyanation/Lactonization | (+)-Ieodomycins | acs.org |

Chiral Pool Component for Asymmetric Synthesis

The presence of multiple chiral centers in 2,6-dimethyl-1,3-dioxan-4-ol makes its stereoisomers valuable components of the chiral pool. Chiral building blocks are essential for asymmetric synthesis, which is the selective production of one enantiomer or diastereomer of a molecule. This is particularly important in the pharmaceutical industry, where different stereoisomers of a drug can have vastly different biological activities.

Derivatives of 1,3-dioxane are frequently employed as chiral building blocks. For instance, (4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate is explicitly listed as a chiral building block for the synthesis of Atorvastatin Calcium. cphi-online.com The synthesis of all 16 stereoisomers of the pine sawfly sex pheromone was achieved using a fluorous mixture-synthesis approach that relied on chiral diol building blocks which form dioxane rings. pnas.org This highlights the utility of dioxane-based structures in creating stereoisomer libraries for biological testing. pnas.orgdiva-portal.org

Utilization in Advanced Functional Materials

The properties of 2,6-dimethyl-1,3-dioxan-4-ol and its derivatives also lend themselves to applications in materials science, particularly in the development of polymers and specialized solvent systems.

Incorporation into Polymer Architectures for Tunable Properties

The diol functionality and the cyclic structure of 1,3-dioxane derivatives make them suitable monomers or co-monomers for polymerization reactions. For example, 1,3-butanediol, which can be synthesized from 2,6-dimethyl-1,3-dioxan-4-ol, is a co-monomer in the production of polyurethane and polyester (B1180765) resins. atamankimya.comatamanchemicals.com These polymers have a wide range of applications, from structural materials in boats to components in cosmetics. atamanchemicals.com The rigid two-ring structure of isosorbide, a diol derived from glucose, is used to synthesize biodegradable polymers, imparting mechanical strength to the resulting materials. researchgate.net While not directly 2,6-dimethyl-1,3-dioxan-4-ol, this demonstrates the principle of using cyclic diols to create polymers with specific properties. Research into condensation polymers has also explored the use of various aromatic dihydroxy compounds, indicating a broad interest in diols for polymer synthesis. researchgate.net

Applications as Components in Solvent Systems and Reaction Media

The physical properties of 1,3-dioxane derivatives, such as their polarity and hydrogen bonding capabilities, make them interesting components for solvent systems. The monomer-dimer equilibrium of some dioxane derivatives is sensitive to the solvent environment, being influenced by solvent polarity and temperature. aalto.fi This suggests potential applications in reaction media where controlling such equilibria is important. Furthermore, the development of new hindered ether solvents like 2,2,6,6-tetramethyloxane, which can be synthesized from diol precursors, points to the ongoing search for alternative solvents with desirable properties for organic synthesis. acs.org Bio-based solvents are also gaining traction in asymmetric catalysis, with ether-functionalized solvents being particularly useful for reactions involving organometallic reagents. mdpi.com

Contribution to Chiral Recognition and Asymmetric Catalysis

The chiral nature of 2,6-dimethyl-1,3-dioxan-4-ol and its derivatives suggests potential applications in chiral recognition and asymmetric catalysis. Chiral molecules can be used to create environments that differentiate between enantiomers, which is the basis of chiral recognition. This is a critical process in areas like enantioselective separations and sensing.

Design of Chiral Ligands for Metal-Catalyzed Processes

The design of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in fields such as pharmaceuticals and agrochemicals. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.

However, a review of the scientific literature indicates that there is no specific documented use of 2,6-Dimethyl-1,3-dioxan-4-ol in the design or synthesis of chiral ligands for metal-catalyzed processes. While the broader class of 1,3-dioxanes can be derived from chiral 1,3-diols and can possess chiral centers, the application of this specific compound as a precursor or a ligand in its own right for asymmetric metal catalysis is not established in available research. The development of new chiral ligands is an active area of research, but focus has been on other molecular scaffolds.

Chiral Auxiliaries in Stereoselective Organic Transformations

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereoselective formation of new stereocenters. After the desired transformation, the auxiliary is removed and can ideally be recovered for reuse.

Similar to its role in chiral ligand design, there is a notable lack of specific research detailing the application of 2,6-Dimethyl-1,3-dioxan-4-ol as a chiral auxiliary in stereoselective organic transformations. The principles of chiral auxiliary-based synthesis are well-established, with compounds like Evans oxazolidinones and camphor-derived auxiliaries being prominent examples. While 2,6-Dimethyl-1,3-dioxan-4-ol possesses multiple stereocenters, its utility in controlling the stereochemistry of reactions such as alkylations, aldol reactions, or Diels-Alder reactions has not been reported in the scientific literature.

Emerging Applications in Industrial Chemical Formulations

The primary documented applications of 2,6-Dimethyl-1,3-dioxan-4-ol, and more commonly its acetate (B1210297) derivative (dimethoxane), are in industrial chemical formulations, where it primarily functions as a biocide and preservative.

Its acetate, often referred to as Dimethoxane (B1670664), is utilized as an antimicrobial agent to protect water-based industrial products from microbial spoilage. chemicalbook.comepa.gov This includes its use in:

Paints and Coatings: It is incorporated into water-based paints, including latex emulsion-based paints, to prevent the growth of bacteria and fungi during storage. chemicalbook.comchempoint.comnih.gov

Adhesives: Dimethoxane serves as a preservative in industrial adhesive formulations, compatible with most types, including starch and polyvinyl acetate. epa.govchempoint.com

Textile Industry: It is used in various textile chemical specialties like dye levelers, fabric softeners, spinning emulsions, and sizings to control microbial contamination. chemicalbook.comchempoint.com

Cutting Oils and Resin Emulsions: The compound acts as a preservative in these industrial fluids. chemicalbook.com

Cosmetics and Inks: It has been used as a preservative in cosmetic formulations and water-based inks. chemicalbook.comoup.com

Other Industrial Products: Its application extends to dyestuffs, pigment slurries, and silicone emulsions. chemicalbook.comchempoint.com

The effectiveness of dimethoxane is attributed to its broad-spectrum efficacy against both bacteria and fungi and its solubility in both water and oil-based systems. omya.com It is considered a non-formaldehyde releasing biocide. omya.com The typical concentration for these preservative applications ranges from 0.03% to 0.2% by weight. chemicalbook.comchempoint.com An older use also includes its application as a gasoline additive. chemicalbook.com

It is important to note that commercial dimethoxane consists largely of two 1,3-dioxane isomers. oup.com In aqueous solutions, it can hydrolyze, which contributes to its mechanism of action. epa.govoup.com

Data Tables

Table 1: Physical and Chemical Properties of 2,6-Dimethyl-1,3-dioxan-4-ol

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₃ | echemi.com |

| Molecular Weight | 132.16 g/mol | echemi.com |

| CAS Number | 4740-77-6 | echemi.com |

| Appearance | Data not available | |

| Boiling Point | 68-72 °C at 2 Torr | echemi.com |

| Density | 1.067 g/cm³ at 25 °C | echemi.com |

| Hydrogen Bond Donor Count | 1 | echemi.com |

| Hydrogen Bond Acceptor Count | 3 | echemi.com |

Table 2: Industrial Applications of 2,6-Dimethyl-1,3-dioxan-4-ol Acetate (Dimethoxane)

| Application Area | Function | Reference(s) |

| Water-Based Paints & Coatings | Antimicrobial Preservative | chemicalbook.comchempoint.comomya.com |

| Industrial Adhesives | Preservative | epa.govchempoint.com |

| Cutting Oils & Resin Emulsions | Preservative | chemicalbook.com |

| Textile Chemicals | Antimicrobial Preservative | chemicalbook.comchempoint.com |

| Cosmetics & Inks | Preservative | chemicalbook.comoup.comnama-group.com |

| Jet Fuels | Biocidal Additive | epa.gov |

| Leather Processing | Preservative | epa.gov |

| Gasoline | Additive | chemicalbook.com |

| Building & Construction | Preservation for roof coatings and tape joint compounds | chempoint.com |

Derivatives and Analogs of 2,6 Dimethyl 1,3 Dioxan 4 Ol: Synthesis and Research Potential

Modifications at the Hydroxyl Group: Synthesis and Chemical Properties

The hydroxyl group at the C4 position of the 2,6-dimethyl-1,3-dioxan-4-ol ring is a primary site for chemical modification. Derivatization at this position can significantly alter the compound's physical properties, reactivity, and functionality.

Synthesis and Reactivity of Ethers and Esters (e.g., acetate (B1210297) derivative)

The conversion of the C4 hydroxyl group into ethers and esters is a common synthetic transformation. The acetate ester, in particular, is a well-documented derivative.

Synthesis: The synthesis of esters like (2,6-dimethyl-1,3-dioxan-4-yl) acetate is typically achieved through standard acetylation procedures. google.com These methods can include the reaction of the parent alcohol with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base to neutralize the acidic byproduct. cdnsciencepub.com Alternatively, ester exchange reactions can be employed. google.com The resulting product, (2,6-dimethyl-1,3-dioxan-4-yl) acetate, is a colorless liquid and is generally available as a mixture of its cis and trans isomers. chemwhat.comsolubilityofthings.com

Reactivity: As cyclic acetals, 1,3-dioxanes exhibit characteristic reactivity patterns. They are generally stable under basic, oxidative, and reductive conditions. thieme-connect.de However, they are susceptible to cleavage under acidic conditions. thieme-connect.de The acetate derivative, also known as Dimethoxane (B1670664), is reported to be incompatible with strong acids and strong bases. chemicalbook.com This lability towards acids is a key feature, allowing for the removal of the dioxane structure when it is used as a protecting group in multi-step syntheses. thieme-connect.de

Table 1: Physical and Chemical Properties of (2,6-dimethyl-1,3-dioxan-4-yl) acetate

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 828-00-2 | chemwhat.com, epa.gov |

| Molecular Formula | C₈H₁₄O₄ | chemwhat.com, epa.gov |

| Molecular Weight | 174.19 g/mol | chemwhat.com |

| Appearance | Colorless liquid | solubilityofthings.com |

| Boiling Point | 66-68 °C at 3 mmHg | chemwhat.com |

| Density | 1.067 g/mL at 25 °C | chemwhat.com |

| Refractive Index | n20/D 1.433 | chemwhat.com |

| Flash Point | 52 °C | chemwhat.com |

| Reactivity | Incompatible with strong acids and bases | chemicalbook.com |

Derivatization for Enhanced Stability or Specific Functionality

Derivatizing the hydroxyl group can be a strategic move to enhance the stability of the molecule or to introduce specific functionalities for various applications.

The 1,3-dioxane (B1201747) framework is a standard protecting group for 1,3-diols and carbonyl compounds in organic synthesis precisely because of its predictable stability and reactivity. thieme-connect.de By converting the hydroxyl group to an ether or ester, chemists can mask its reactivity while performing transformations on other parts of a larger molecule.

Furthermore, derivatization can impart specific biological or material functions. For example, the acetate derivative, Dimethoxane, is utilized as an antimicrobial agent and preservative in water-based paints, fabric softeners, and building materials like roof coatings. chemicalbook.comchempoint.com Another complex derivative, tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, serves as a crucial chiral intermediate in the synthesis of the cholesterol-lowering drug Atorvastatin, highlighting how functionalization of the dioxane scaffold leads to high-value pharmaceutical precursors. researchgate.nettcichemicals.com

Structural Variations of the 1,3-Dioxane Ring System

Altering the substitution pattern or the topology of the 1,3-dioxane ring itself opens avenues to a vast array of structural analogs with distinct stereochemical and conformational properties.

Alterations in Alkyl Substituents and Ring Fusion